molecular formula C11H10O3 B14884177 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol

1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol

Cat. No.: B14884177
M. Wt: 190.19 g/mol
InChI Key: SCAQCHFBFJZIDZ-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol is an organic compound featuring a benzodioxole ring fused with a butynol group. This compound is notable for its unique structure, which combines aromatic and alkyne functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Alkyne Introduction:

    Hydroxylation: The final step involves the addition of a hydroxyl group to the alkyne, which can be achieved through hydroboration-oxidation reactions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts such as Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.

    Substitution: Electrophiles like bromine or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: Formation of 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-one.

    Reduction: Formation of 1-(Benzo[d][1,3]dioxol-5-yl)but-3-en-1-ol or 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol exerts its effects is largely dependent on its interaction with biological targets. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)ethanone
  • 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol
  • 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol

Comparison: 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol is unique due to the presence of both an alkyne and a hydroxyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The alkyne group allows for additional functionalization through click chemistry, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)but-3-yn-1-ol

InChI

InChI=1S/C11H10O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h1,4-6,9,12H,3,7H2

InChI Key

SCAQCHFBFJZIDZ-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

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